

# Mechanical properties of poly(propylene sulfide) elastomers vs traditional rubbers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Propylene sulfide

Cat. No.: B092410

[Get Quote](#)

## A Comparative Guide to the Mechanical Properties of Poly(**propylene sulfide**) Elastomers and Traditional Rubbers

This guide provides a detailed comparison of the mechanical properties of traditional rubbers, namely Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Rubber (NBR). While poly(**propylene sulfide**) (PPS) is noted for its elastomeric potential, a significant gap in publicly available, quantitative mechanical data for pure PPS elastomers necessitates a qualitative discussion in that regard. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comparative understanding of these materials.

## Overview of Materials

**Poly(propylene sulfide)** (PPS) Elastomers: Poly(**propylene sulfide**) is a polymer that has been qualitatively described as an elastic material, with some sources suggesting its properties may be comparable to styrene-butadiene rubbers. However, there is a notable lack of specific, publicly available quantitative data on the mechanical properties of pure PPS elastomers. Much of the existing research on PPS focuses on its rigid thermoplastic form, known for high-temperature resistance and chemical stability, or on elastomer-toughened PPS composites. The inherent properties of a pure, crosslinked PPS elastomer are not as well-documented in publicly accessible literature.

Traditional Rubbers:

- Natural Rubber (NR): Derived from the latex of the *Hevea brasiliensis* tree, NR is known for its excellent tensile strength, tear resistance, and resilience.
- Styrene-Butadiene Rubber (SBR): A synthetic rubber that is a copolymer of styrene and butadiene. It is a widely used general-purpose rubber, offering good abrasion resistance and aging properties.
- Nitrile Rubber (NBR): A synthetic rubber copolymer of acrylonitrile and butadiene. NBR is particularly valued for its excellent resistance to oil, fuel, and other chemicals.

## Quantitative Mechanical Properties

The following tables summarize the typical mechanical properties of Natural Rubber, SBR, and NBR. It is important to note that these values can vary significantly depending on the specific compound formulation, curing process, and testing conditions.

Table 1: Comparison of Tensile Strength, Elongation at Break, and Young's Modulus

| Material                          | Tensile Strength (MPa)    | Elongation at Break (%)  | Young's Modulus (MPa) |
|-----------------------------------|---------------------------|--------------------------|-----------------------|
| Poly(propylene sulfide) Elastomer | Data not available        | Data not available       | Data not available    |
| Natural Rubber (NR)               | 3.4 - 24.1 <sup>[1]</sup> | 300 - 900 <sup>[1]</sup> | ~1-10                 |
| Styrene-Butadiene Rubber (SBR)    | 3.4 - 20.7 <sup>[2]</sup> | 450 - 600 <sup>[2]</sup> | ~1-10                 |
| Nitrile Rubber (NBR)              | 1.4 - 24.1 <sup>[3]</sup> | 350 - 650 <sup>[3]</sup> | ~2-10                 |

Table 2: Comparison of Hardness and Tear Strength

| Material                          | Shore A Hardness       | Tear Strength (kN/m)             |
|-----------------------------------|------------------------|----------------------------------|
| Poly(propylene sulfide) Elastomer | Data not available     | Data not available               |
| Natural Rubber (NR)               | 30 - 95 <sup>[1]</sup> | Good to Excellent                |
| Styrene-Butadiene Rubber (SBR)    | 30 - 95 <sup>[2]</sup> | Fair to Excellent <sup>[2]</sup> |
| Nitrile Rubber (NBR)              | 20 - 95 <sup>[3]</sup> | Good to Excellent <sup>[3]</sup> |

## Experimental Protocols

The data presented for traditional rubbers are typically determined using standardized testing methods. The following are detailed methodologies for key experiments.

### Tensile Testing (ASTM D412)

**Objective:** To determine the tensile properties of vulcanized rubber and thermoplastic elastomers, including tensile strength, elongation at break, and modulus.

**Methodology:**

- **Specimen Preparation:** Test specimens are die-cut from a sheet of the material. The most common shape is a dumbbell or "dog-bone" specimen (Test Method A). Ring-shaped specimens can also be used (Test Method B).
- **Apparatus:** A tensile testing machine with a suitable load cell and grips to hold the specimen. An extensometer is used to measure the elongation.
- **Procedure:**
  - The thickness and width of the narrow section of the dumbbell specimen are measured.
  - The specimen is mounted in the grips of the tensile testing machine.
  - The machine pulls the specimen at a constant rate of speed, typically  $500 \pm 50$  mm/min, until it breaks.

- The force and elongation are recorded throughout the test.
- Calculations:
  - Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.
  - Elongation at Break: The increase in length at the point of rupture, expressed as a percentage of the original length.
  - Young's Modulus (or Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve.

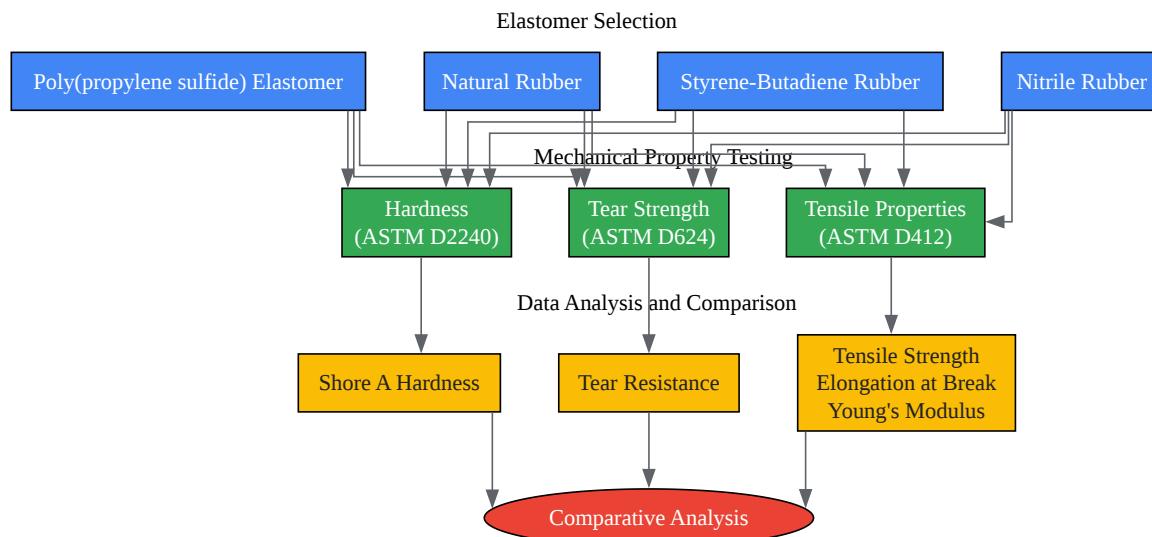
## Hardness Testing (ASTM D2240)

Objective: To determine the indentation hardness of a material using a durometer. The Shore A scale is typically used for elastomers.

Methodology:

- Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.
- Apparatus: A Shore A durometer, which consists of a spring-loaded indenter.
- Procedure:
  - The specimen is placed on a hard, flat surface.
  - The durometer is pressed firmly and vertically onto the specimen.
  - The hardness reading is taken immediately after the presser foot is in full contact with the specimen.
- Reading: The durometer scale ranges from 0 to 100. A higher number indicates a harder material.

## Tear Strength Testing (ASTM D624)


Objective: To measure the resistance of a material to tearing.

Methodology:

- Specimen Preparation: Various specimen shapes can be used, including a right-angled specimen (Type C) or a specimen with a crescent-shaped nick.
- Apparatus: A tensile testing machine.
- Procedure:
  - The specimen is clamped in the grips of the tensile testing machine.
  - The machine pulls the specimen at a constant rate of speed until it tears completely.
  - The force required to initiate and propagate the tear is recorded.
- Calculation: Tear strength is typically reported as the force per unit thickness (e.g., in kN/m).

## Comparative Workflow

The following diagram illustrates the logical workflow for comparing the mechanical properties of different elastomers.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing elastomer mechanical properties.

## Conclusion

This guide provides a comparative overview of the mechanical properties of common traditional rubbers: Natural Rubber, Styrene-Butadiene Rubber, and Nitrile Rubber. The data presented in the tables, along with the detailed experimental protocols, offer a valuable resource for material selection and evaluation.

A significant finding of this review is the lack of publicly available, quantitative mechanical property data for pure **propylene sulfide** elastomers. While the polymer is noted for its elastomeric potential, further research and publication of experimental data are necessary to enable a direct and meaningful comparison with traditional rubbers. Researchers and professionals interested in the potential applications of PPS elastomers are encouraged to

seek out more specialized, and perhaps proprietary, sources of information or to conduct their own characterization studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Mechanical properties of poly(propylene sulfide) elastomers vs traditional rubbers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092410#mechanical-properties-of-poly-propylene-sulfide-elastomers-vs-traditional-rubbers>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)